molecular formula C9H24NO4P B1628960 Tripropylammonium dihydrogenphosphate CAS No. 35687-90-2

Tripropylammonium dihydrogenphosphate

Cat. No.: B1628960
CAS No.: 35687-90-2
M. Wt: 241.27 g/mol
InChI Key: FEBXQZCZEKDGEZ-UHFFFAOYSA-N
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Description

Tripropylammonium dihydrogenphosphate is a chemical compound with the molecular formula C9H24NO4P.

Preparation Methods

Synthetic Routes and Reaction Conditions

Tripropylammonium dihydrogenphosphate can be synthesized through the reaction of tripropylamine with phosphoric acid. The reaction typically involves mixing tripropylamine with an aqueous solution of phosphoric acid under controlled temperature and pH conditions to form the desired ionic liquid .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction parameters to ensure high yield and purity of the product. The resulting compound is then purified through crystallization or other separation techniques .

Chemical Reactions Analysis

Types of Reactions

Tripropylammonium dihydrogenphosphate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with this compound include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield various phosphates, while substitution reactions can produce a range of substituted ammonium compounds .

Scientific Research Applications

Tripropylammonium dihydrogenphosphate has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of tripropylammonium dihydrogenphosphate involves its interaction with molecular targets through ionic and hydrogen bonding. These interactions can influence the stability and reactivity of other molecules, making it a valuable tool in various applications. The specific pathways involved depend on the context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tripropylammonium dihydrogenphosphate is unique due to its specific ionic structure and properties, which make it particularly suitable for applications requiring high thermal stability and proton conductivity. Compared to similar compounds, it offers distinct advantages in terms of its reactivity and interaction with other molecules .

Properties

CAS No.

35687-90-2

Molecular Formula

C9H24NO4P

Molecular Weight

241.27 g/mol

IUPAC Name

N,N-dipropylpropan-1-amine;phosphoric acid

InChI

InChI=1S/C9H21N.H3O4P/c1-4-7-10(8-5-2)9-6-3;1-5(2,3)4/h4-9H2,1-3H3;(H3,1,2,3,4)

InChI Key

FEBXQZCZEKDGEZ-UHFFFAOYSA-N

SMILES

[H+].[H+].CCC[NH+](CCC)CCC.[O-]P(=O)([O-])[O-]

Canonical SMILES

CCCN(CCC)CCC.OP(=O)(O)O

Pictograms

Irritant

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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